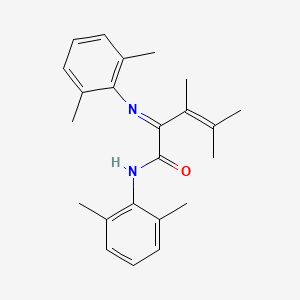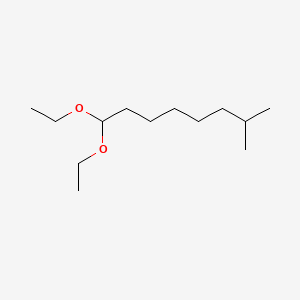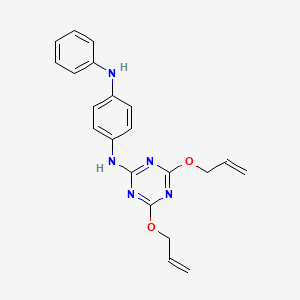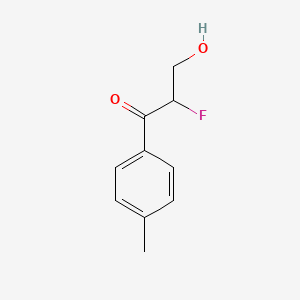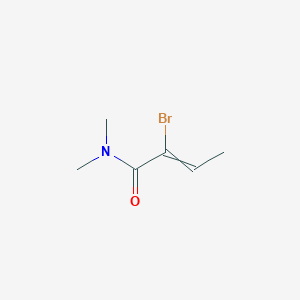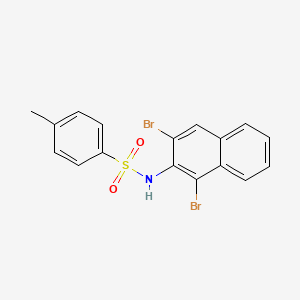
Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl- typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the dibromo-naphthalenyl and methyl groups. Common reagents used in the synthesis may include sulfuric acid, bromine, and methylating agents. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, altering the compound’s properties.
Substitution: Halogen atoms in the naphthalenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the naphthalenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with broad antimicrobial activity.
Naphthalenesulfonamide: Another sulfonamide derivative with potential biological activity.
Dibromo-naphthalene: A related compound with similar structural features but different chemical properties.
Uniqueness
Benzenesulfonamide, N-(1,3-dibromo-2-naphthalenyl)-4-methyl- is unique due to the presence of both the dibromo-naphthalenyl and methyl groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides.
Propiedades
Número CAS |
54288-96-9 |
|---|---|
Fórmula molecular |
C17H13Br2NO2S |
Peso molecular |
455.2 g/mol |
Nombre IUPAC |
N-(1,3-dibromonaphthalen-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H13Br2NO2S/c1-11-6-8-13(9-7-11)23(21,22)20-17-15(18)10-12-4-2-3-5-14(12)16(17)19/h2-10,20H,1H3 |
Clave InChI |
UVAKNVUPXFGEIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811446.png)
![(3R,4S)-1-methyl-4-[(E)-prop-1-enyl]pyrrolidine-3-carbonitrile](/img/structure/B13811460.png)
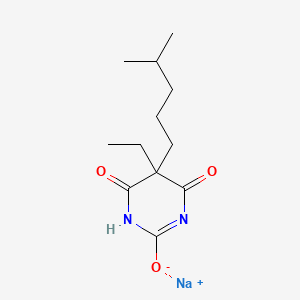
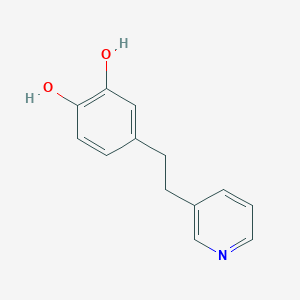
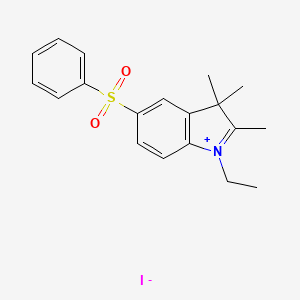
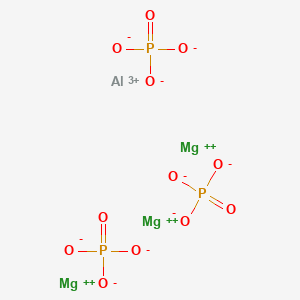
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
